molecular formula C11H12BrNS B12952747 7-Bromo-2-(tert-butyl)benzo[d]thiazole

7-Bromo-2-(tert-butyl)benzo[d]thiazole

Cat. No.: B12952747
M. Wt: 270.19 g/mol
InChI Key: RMHXRFMNAXXFBS-UHFFFAOYSA-N
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Description

7-Bromo-2-(tert-butyl)benzo[d]thiazole is a high-value chemical intermediate in pharmaceutical research and organic synthesis. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity to molecules . The bromine substituent at the 7-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of structure-activity relationships. This compound is primarily used in the discovery and development of novel therapeutic agents. Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral effects . Specifically, similar 2-alkyl-substituted benzothiazoles have been investigated as inhibitors of various kinase targets and other key enzymes involved in disease pathways . The tert-butyl group is a common motif in drug design that can influence the compound's lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in protein targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H12BrNS

Molecular Weight

270.19 g/mol

IUPAC Name

7-bromo-2-tert-butyl-1,3-benzothiazole

InChI

InChI=1S/C11H12BrNS/c1-11(2,3)10-13-8-6-4-5-7(12)9(8)14-10/h4-6H,1-3H3

InChI Key

RMHXRFMNAXXFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-(tert-butyl)benzo[d]thiazole

One common method involves the selective bromination of 2-(tert-butyl)benzo[d]thiazole at the 7-position. This is typically achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst or under controlled temperature conditions.
  • The reaction is carried out in solvents like acetic acid or chloroform to facilitate regioselectivity.
  • Temperature control is critical to avoid polybromination or substitution at undesired positions.

Construction of the Benzothiazole Core with Substituents

An alternative approach involves synthesizing the benzothiazole ring with the bromine and tert-butyl groups already present on the starting materials:

  • Starting from appropriately substituted anilines or aminothiophenols, the benzothiazole ring is formed via condensation with reagents such as potassium thiocyanate in the presence of bromine as a catalyst.
  • The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl lithium reagents.
  • This method often involves multi-step synthesis with intermediate purification steps to ensure the correct substitution pattern.

A typical synthetic route based on literature and patent data includes:

Step Reagents & Conditions Description Yield (%)
1 2-Aminothiophenol + tert-butyl halide, base (e.g., K2CO3), solvent (DMF), reflux Alkylation to introduce tert-butyl group at 2-position 70-85
2 Bromination with NBS or Br2 in acetic acid, 0-25°C Selective bromination at 7-position 75-90
3 Purification by recrystallization or chromatography Isolation of pure 7-bromo-2-(tert-butyl)benzo[d]thiazole -
  • Temperature Control: Maintaining low temperatures during bromination (0–10°C) improves regioselectivity and reduces side reactions.
  • Solvent Choice: Polar solvents like acetic acid or dichloromethane favor selective bromination.
  • Catalysts: Use of Lewis acids or copper salts can enhance bromination efficiency.
  • Yield Optimization: Careful stoichiometric control of brominating agents and reaction time is essential to maximize yield and purity.
Method Starting Material Key Reagents Advantages Disadvantages
Bromination of 2-(tert-butyl)benzo[d]thiazole 2-(tert-butyl)benzo[d]thiazole NBS or Br2 Simple, direct, high regioselectivity Requires pre-synthesis of tert-butyl derivative
Ring construction with substituted anilines Substituted anilines or aminothiophenols Potassium thiocyanate, bromine, tert-butyl halides One-pot synthesis, flexible substitution Multi-step, more complex purification
  • The tert-butyl group is typically introduced via alkylation using tert-butyl halides or tert-butyl lithium reagents under controlled conditions to avoid rearrangements.
  • Bromination is often performed after tert-butyl installation to ensure selective substitution at the 7-position.
  • Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final compound.

The preparation of 7-Bromo-2-(tert-butyl)benzo[d]thiazole is achieved primarily through selective bromination of 2-(tert-butyl)benzo[d]thiazole or via construction of the benzothiazole ring with pre-installed substituents. Optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, is critical for high yield and purity. These methods are well-documented in the literature and patents, providing reliable routes for the synthesis of this valuable compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d]thiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is used as a building block for synthesizing more complex molecules

Biology

The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to inhibit bacterial growth makes it a candidate for further research in antibiotic development.

Medicine

In medicinal chemistry, 7-Bromo-2-(tert-butyl)benzo[d]thiazole is explored for its potential therapeutic properties. It has been investigated for its anticancer, antiviral, and anti-inflammatory activities.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Key Observations:

Bromine position: Bromine at C7 (vs. C4 or C6) alters electronic distribution, affecting reactivity in cross-coupling reactions. For example, bromine at C7 in 7-bromobenzo[d]thiazole participates efficiently in Suzuki-Miyaura couplings , while C6-bromo derivatives are prone to amine substitution .

Synthesis Methods :

  • Nickel-catalyzed cross-coupling (e.g., with aryl aluminum reagents) is effective for introducing bulky groups like tert-butyl at position 2, yielding 41–94% isolated yields .
  • In contrast, 7-bromo-2-methyl derivatives are synthesized via nucleophilic substitution or condensation reactions .

Biological Relevance: 2-Methyl and 2-amino derivatives exhibit antidepressant and antimicrobial activities , whereas bulky tert-butyl groups may enhance selectivity for hydrophobic binding pockets in enzymes .

Comparison with Non-Benzothiazole Analogues

Thiadiazoles and Oxazoles

  • 5-Bromo-2-mercaptobenzothiazole (CAS 203395-29-3): A thiol-containing analogue with fungicidal activity, differing in ring structure (thiadiazole vs. benzothiazole) and reactivity due to the mercapto group .
  • 7-Bromobenzo[d]oxazole-2-thiol (CAS 1013643-09-8): Replacing sulfur with oxygen in the heterocycle reduces ring aromaticity and alters hydrogen-bonding capacity .

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